1,7-Dimethylchrysene

Description

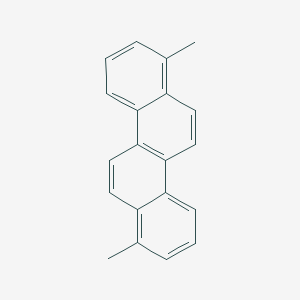

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-5-3-7-17-15(13)9-11-20-18-8-4-6-14(2)16(18)10-12-19(17)20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTECNMZWNMFGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation

Historical Discovery and Initial Isolation from Complex Geological Hydrocarbon Mixtures

1,7-Dimethylchrysene has been identified as a constituent of coal tar, a complex mixture of polycyclic aromatic hydrocarbons (PAHs) and other organic compounds produced by the destructive distillation of coal. nih.govosha.gov Coal tar and other high-boiling point hydrocarbon mixtures from geological sources, such as crude oil and petroleum source rocks, are known to contain a wide variety of chrysene (B1668918) and its methylated homologues. researchgate.net The initial challenge in identifying specific isomers like this compound was the immense complexity of these geological matrices.

The definitive identification of individual methylated PAHs from these mixtures was not possible until the advent of modern analytical chemistry. The discovery and structural confirmation of this compound within these complex samples historically relied on the development of sophisticated separation and detection techniques. Unequivocal identification is achieved by comparing analytical data, such as chromatographic retention times and mass spectra, against those of authentic, synthetically produced standards. researchgate.netmdpi.com The synthesis of various dimethylchrysene (B14653177) isomers has been a critical step in building the reference libraries necessary to confirm the presence of these compounds in natural samples. psu.edu

Methylated chrysenes are now recognized as important molecular indicators in petroleum geochemistry, found in crude oils, coals, and sediment extracts from various geological eras. researchgate.net Their distribution patterns can provide insights into the origin and thermal maturity of the organic matter in petroleum source rocks. researchgate.netnd.govresearchgate.net

| Source Material | Description | Significance |

|---|---|---|

| Crude Oil | Naturally occurring, unrefined petroleum. Contains a complex mixture of hydrocarbons. | Contains chrysene and its methylated derivatives as part of the aromatic fraction. researchgate.net |

| Coal Tar | A thick, dark liquid byproduct of coking coal, rich in aromatic compounds. | Identified as a source of this compound. nih.govnih.gov |

| Petroleum Source Rock | Fine-grained sedimentary rocks containing organic matter that can generate hydrocarbons. researchgate.netusgs.gov | Analysis of extracts reveals the presence of chrysene homologues, used as geochemical markers. researchgate.net |

| Sediment Extracts | Organic compounds isolated from layers of sediment. | Contain various PAHs, including methylated chrysenes, indicating geological and diagenetic processes. researchgate.net |

Chromatographic Separation Techniques for Resolution from Isomeric Polyaromatic Hydrocarbons

The separation of this compound from other dimethylchrysene isomers and related PAHs is a significant analytical challenge due to their similar physicochemical properties. Chromatographic techniques are essential for achieving the necessary resolution to isolate and quantify these compounds within complex mixtures.

Gas Chromatography (GC) is a primary method used for this purpose. In GC, the volatile components of a sample are separated as they pass through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase (a coating on the column wall). However, isomers often have very similar boiling points and polarities, leading to co-elution on standard GC columns.

To overcome this, two key elements are employed:

High-Resolution Capillary Columns: Columns with specific stationary phases are used to enhance the separation of isomeric compounds.

Retention Indices (RI): The identification of isomers is greatly improved by using retention indices, such as the Kovats retention index. lotusinstruments.comnist.gov This system standardizes retention times relative to a series of n-alkane standards. By comparing the calculated RI of an unknown peak to a database of RI values for authentic standards, a much more reliable identification can be made, especially when mass spectra are nearly identical. nist.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the definitive identification of this compound. researchgate.net The gas chromatograph separates the components of the mixture, which are then introduced into a mass spectrometer. The mass spectrometer fragments the molecules and detects the resulting ions, producing a unique mass spectrum that acts as a molecular fingerprint. While many isomers produce similar mass spectra, the combination of a precise retention index and the mass spectrum provides unequivocal evidence for the compound's identity. researchgate.netnist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation of PAHs. It is particularly useful for separating isomers that are difficult to resolve by GC and for analyzing less volatile or thermally unstable compounds.

| Technique | Principle | Application to this compound |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a capillary column. | Resolves components of complex hydrocarbon mixtures. Used with Retention Indices for isomer identification. lotusinstruments.com |

| Mass Spectrometry (MS) | Identifies compounds by generating a mass spectrum based on the mass-to-charge ratio of ionized fragments. | Provides a molecular fingerprint for structural confirmation when coupled with GC. govinfo.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Effective for separating PAH isomers from complex fractions prior to further analysis. |

Identification within High-Boiling Fractions of Mineral Oils

This compound is found within the high-boiling fractions of mineral oils and crude petroleum. These fractions are rich in polycyclic aromatic hydrocarbons with four or more rings. The analytical process for its identification typically involves a preliminary fractionation of the crude oil or mineral oil sample.

The initial step involves separating the oil into different chemical classes, typically into saturate, aromatic, and polar fractions. This is commonly achieved using column chromatography with adsorbents like silica (B1680970) gel and alumina. researchgate.net The aromatic fraction, which contains this compound, is then concentrated.

This concentrated aromatic fraction is subsequently analyzed by high-resolution capillary gas chromatography-mass spectrometry (GC-MS). researchgate.net By using specific GC temperature programs and columns designed for PAH analysis, analysts can separate the numerous isomers present in the fraction. The identification of this compound is confirmed by matching its GC retention time (or retention index) and its mass spectrum with those of a certified reference standard. researchgate.net This rigorous, multi-step process is necessary to confidently identify specific isomers in such chemically complex materials.

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Strategies for Methylated Chrysenes

The synthesis of specific isomers of methylated polycyclic aromatic hydrocarbons (PAHs), such as 1,7-dimethylchrysene, is a critical endeavor for toxicological and environmental studies, where single, pure compounds are required. nih.gov Achieving regioselectivity—the control of where substituents are placed on the molecular framework—is the primary challenge. Among the various strategies, photochemical cyclization has emerged as a powerful and effective method for preparing single isomers of methylchrysenes in high yields. nih.gov The success of this approach hinges on the careful design of precursors where the desired substitution pattern is pre-installed, guiding the cyclization to the correct positions. nih.gov

Photochemical Cyclization Approaches

Photochemical cyclization, particularly the Mallory reaction, is a cornerstone in the synthesis of phenanthrenes and their derivatives, including the chrysene (B1668918) ring system. nih.govresearchgate.net This reaction involves the light-induced 6π-electrocyclization of a stilbene-type precursor to form a transient dihydrophenanthrene intermediate. researchgate.netmdpi.com This intermediate is then oxidized to the stable, fully aromatic system. researchgate.net The regioselectivity of the chrysene product is dictated by the substitution pattern on the stilbenoid precursor. nih.gov For the synthesis of a single isomer, the precursor must be designed such that cyclization can only occur in one specific orientation. nih.gov

The stilbenoid precursors necessary for photochemical cyclization are readily synthesized using the Wittig reaction. nih.gov Discovered by Georg Wittig, this reaction is a widely used method for creating alkenes from aldehydes or ketones. libretexts.org It involves the reaction of a carbonyl compound with a triphenyl phosphonium (B103445) ylide (the Wittig reagent). libretexts.orglibretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, which is crucial for synthesizing the precisely substituted stilbene (B7821643) precursors needed for regioselective photocyclization. libretexts.orgmnstate.edu

The general mechanism involves the nucleophilic attack of the ylide's carbon on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. libretexts.org This ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward. total-synthesis.com To synthesize a precursor for this compound, one would theoretically start with appropriately methylated naphthalene (B1677914) and phenyl fragments, which are coupled via the Wittig reaction to form the required dimethyl-substituted stilbenoid.

Table 1: Key Features of the Wittig Reaction for Precursor Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Aldehyde or Ketone and a Phosphorus Ylide | libretexts.orglibretexts.org |

| Product | Alkene and Triphenylphosphine Oxide | libretexts.orgtotal-synthesis.com |

| Key Advantage | Precise control over the location of the C=C double bond | libretexts.org |

| Mechanism | Involves nucleophilic attack, formation of a betaine and an oxaphosphetane intermediate | libretexts.orgtotal-synthesis.com |

The efficiency and yield of the Mallory photocyclization can be significantly influenced by the reaction conditions. Early methods often suffered from side reactions and low yields. mdpi.com A major advancement involves using stoichiometric amounts of an oxidant, such as iodine, in degassed solvents. nih.gov This approach prevents the degradation of the substrate by reactive oxygen species and avoids the formation of hydrogen iodide (HI), which can cause unwanted side reactions. nih.gov The inclusion of an epoxide acts as a scavenger for any HI that does form. nih.gov These optimized conditions, known as the Katz conditions, have been shown to produce significantly higher yields of methylated chrysenes (82-88% for some isomers) compared to older methods that used only catalytic amounts of iodine. nih.gov Furthermore, conducting the reaction in highly diluted solutions (around 10⁻³ M) is often necessary to suppress intermolecular [2+2] cycloaddition side reactions. researchgate.net

Table 2: Optimized Parameters for Photocyclization

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Oxidant | Stoichiometric Iodine (I₂) | Traps the dihydrophenanthrene intermediate efficiently | nih.gov |

| Solvent | Degassed | Prevents degradation by reactive oxygen species | nih.gov |

| Additive | Epoxide | Scavenges HI to prevent side reactions | nih.gov |

| Concentration | Dilute (~10⁻³ M) | Prevents intermolecular cycloadditions | researchgate.net |

Polyphosphoric Acid-Mediated Cyclization Routes

Polyphosphoric acid (PPA) is a viscous liquid that functions as both a strong acid and a dehydrating agent, making it a highly effective reagent for promoting intramolecular cyclization reactions. researchgate.net In the synthesis of polycyclic aromatic systems, PPA is frequently used to catalyze the cyclization of carboxylic acids or their derivatives onto an aromatic ring, a type of intramolecular Friedel-Crafts acylation. researchgate.netbeilstein-journals.org This method is a staple in the construction of cyclic ketones, which are versatile intermediates that can be further transformed into the final PAH structure. beilstein-journals.org

A hypothetical PPA-based route to this compound could be envisioned starting from a precursor like 3-(methyl-naphthyl)propionic acid. The specific isomer of the precursor would be crucial. For this compound, the synthesis would likely involve a precursor that already contains one methyl group, with the cyclization step forming a new ring, followed by a second methylation. The regioselectivity of the PPA-catalyzed ring closure is governed by the electronic properties of the aromatic substrate, with cyclization favoring the most nucleophilic position. Therefore, the strategic placement of activating groups on the naphthalene precursor would be essential to direct the cyclization to the desired carbon atom to ultimately form the 1,7-disubstituted chrysene skeleton.

Multi-Step Synthesis via Friedel-Crafts Alkylation and Subsequent Cyclization

The Friedel-Crafts reactions, developed in 1877, are fundamental C-C bond-forming reactions in organic chemistry, used to attach alkyl or acyl substituents to an aromatic ring. wikipedia.org These reactions proceed via electrophilic aromatic substitution, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mt.commt.com

For a complex target like this compound, a multi-step sequence involving Friedel-Crafts chemistry would be necessary. A plausible strategy could be based on the Haworth synthesis of polycyclic aromatic hydrocarbons. wikipedia.org This method generally involves the Friedel-Crafts acylation of an aromatic compound (like a methylated naphthalene derivative) with an acid anhydride, such as succinic anhydride. The resulting keto-acid is then reduced, and a second intramolecular Friedel-Crafts cyclization is performed to close the final ring.

To achieve the 1,7-dimethyl substitution pattern, the synthesis would have to carefully control the regioselectivity at each stage. For instance, one could start with a specific methylnaphthalene isomer and perform a Friedel-Crafts acylation. The position of this acylation is directed by the existing methyl group. After reduction and a second cyclization, the first part of the chrysene core is built. A final methylation step, or the use of a precursor that already contains the second methyl group in a latent form, would be required to complete the synthesis of this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chrysene |

| 1-Methylchrysene (B135444) |

| 2-Methylchrysene (B135452) |

| 3-Methylchrysene |

| 6-Methylchrysene (B138361) |

| Stilbene |

| Triphenylphosphine ylide |

| Triphenylphosphine oxide |

| Oxaphosphetane |

| Betaine |

| Hydrogen iodide |

| Iodine |

| Epoxide |

| Polyphosphoric acid (PPA) |

| 3-Arylpropionic acid |

| 1-Indanone |

| Naphthalene |

| Aluminum chloride |

Emerging Methodologies for Polycyclic Aromatic Compound Synthesis

Recent progress in organic synthesis has provided a robust toolkit for the construction of intricate PAH frameworks. These emerging methodologies are often modular, allowing for the precise assembly of complex aromatic structures from simpler building blocks. Key strategies include transition metal-catalyzed reactions, cycloaddition reactions, and improved photochemical methods, which have transformed the field of PAH synthesis. researchgate.netchemistryjournal.in

Transition metal-catalyzed reactions have become indispensable for the precise formation of carbon-carbon (C–C) bonds, a fundamental step in building the core structure of polycyclic aromatic compounds. chemistryjournal.in Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for synthesizing tailored PAH architectures. chemistryjournal.inrsc.org

Key palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (like a boronic acid or ester) and is widely used for creating aryl-aryl bonds. chemistryjournal.in It is a modular approach that has been used to synthesize angularly fused PAHs by reacting components like o-naphthyl benzaldehydes. acs.org

Sonogashira Coupling: This method couples aryl halides with terminal alkynes, enabling the construction of extended π-conjugated systems. chemistryjournal.in

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination to form the new C–C bond with high efficiency and selectivity. chemistryjournal.in The versatility of these methods allows for the controlled growth of PAH frameworks by linking pre-functionalized aromatic precursors. chemistryjournal.inrsc.org

| Reaction Name | Reactants | Bond Formed | Typical Application in PAH Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid/Ester | Aryl-Aryl | Linking aromatic fragments to build larger PAH cores. chemistryjournal.inacs.org |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Aryl-Alkyne | Creating extended π-systems and precursors for cyclization. chemistryjournal.in |

| Heck Reaction | Aryl Halide + Alkene | Aryl-Alkene (C=C) | Synthesizing stilbene-like precursors for subsequent photocyclization. |

The Diels-Alder reaction is a powerful and efficient pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. rsc.orgrsc.org This [4+2] cycloaddition is a cornerstone in synthetic organic chemistry for constructing cyclic and polycyclic systems with high stereochemical control. rsc.org

In the context of PAH synthesis, the Diels-Alder reaction provides a direct route to complex carbocyclic frameworks that are characteristic of compounds like chrysene. mdpi.comscispace.com The strategy often involves the reaction of a diene, which can be a simple or a complex substituted molecule, with a suitable dienophile to build a key part of the aromatic ring system. rsc.orgresearchgate.net For example, substituted chrysenes have been synthesized using this method. mdpi.com The reaction is highly versatile, accommodating a wide array of functional groups and enabling the synthesis of highly substituted precursors that can be further elaborated into the final PAH structure. rsc.orgresearchgate.net

| Diene Component | Dienophile Component | Resulting Structure Type | Reference |

|---|---|---|---|

| Tetraphenylcyclopentadienone | Diphenylacetylene | Hexaphenylbenzene (precursor to larger PAHs) | researchgate.net |

| Substituted 1,3-Butadienes | Quinones | Anthracene (B1667546) or Phenanthrene (B1679779) derivatives | researchgate.net |

| Vinylnaphthalene derivatives | Cyclopentenone derivatives | Tetracyclic ketones related to steroids and PAHs | researchgate.net |

Oxidative photocyclization, widely known as the Mallory reaction, is one of the most effective and common methods for synthesizing PAHs with a phenanthrene core, including chrysenes. mdpi.commdpi.comresearchgate.net The reaction involves an intramolecular 6π-electrocyclization of a stilbene-like precursor upon irradiation with UV light, followed by oxidation to form the stable aromatic system. mdpi.com

The typical procedure involves dissolving the stilbene precursor in a solvent like benzene (B151609) or cyclohexane (B81311) and irradiating it in the presence of an oxidant, most commonly a stoichiometric amount of iodine (I₂). mdpi.comacs.org Air (oxygen) can also serve as the oxidant. mdpi.com This method has been successfully applied to the regiospecific synthesis of various methylchrysenes and other substituted chrysenes in high yields. mdpi.comresearchgate.net For instance, 1-, 3-, and 6-methylchrysene have been prepared with yields between 82-88% using this approach. mdpi.com Research has shown that reaction parameters, such as the concentration of the starting material, can significantly impact the reaction rate; higher dilutions have been found to lead to faster and more efficient cyclization in some cases. acs.orgnih.gov

| Target Compound | Stilbene-like Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methylchrysene | (E)-1-(2-methylstyryl)naphthalene | I₂, cyclohexane, hv | 88 | mdpi.com |

| 3-Methylchrysene | (E)-1-(4-methylstyryl)naphthalene | I₂, cyclohexane, hv | 82 | mdpi.com |

| 6-Methylchrysene | (E)-2-methyl-1-styrylnaphthalene | I₂, cyclohexane, hv | 88 | mdpi.com |

| 6-Fluorochrysene | 1-(β-Fluorostyryl)naphthalene | I₂, propylene (B89431) oxide, benzene, hv | 66 | acs.orgnih.gov |

Chromatographic and Spectroscopic Methods for Synthetic Product Purity Assessment

The assessment of purity for a synthesized polycyclic aromatic compound is a critical step to ensure the identity and quality of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. iaea.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating the target PAH from starting materials, reagents, and reaction byproducts. iaea.orgoup.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination used extensively for the analysis of PAHs like chrysene and its derivatives. put.ac.irput.ac.ir GC separates the components of a mixture based on their volatility and interaction with the column's stationary phase, while MS provides mass information for each component, allowing for definitive identification by comparing mass spectra and retention times with those of authentic standards. put.ac.irput.ac.irnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate PAHs based on their affinity for a stationary phase, often in a normal-phase or reversed-phase mode. oup.com It is particularly useful for purifying less volatile or thermally unstable compounds and can be coupled with detectors like Diode Array Detectors (DAD) or fluorescence detectors for quantification. iaea.org

Spectroscopic Methods: Spectroscopic techniques provide structural confirmation and are used to characterize the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the precise substitution pattern on the aromatic skeleton by analyzing the chemical shifts, multiplicities, and coupling constants of the protons. tandfonline.com

UV-Vis and Fluorescence Spectroscopy: Due to their extensive conjugated π-electron systems, PAHs exhibit unique and often intense ultraviolet-visible absorption and fluorescence spectra. epa.govmdpi.com These techniques are highly sensitive and can be used for both identification and quantification. epa.gov

Differential Scanning Calorimetry (DSC): DSC is an established thermal analysis technique that can determine the purity of highly pure, crystalline organic compounds, including PAHs. researchgate.net It measures the melting point depression caused by impurities and is considered a valuable tool for verifying the purity of certified reference materials. iaea.orgresearchgate.net

| Technique | Abbreviation | Primary Purpose | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds. | put.ac.irput.ac.irnih.gov |

| High-Performance Liquid Chromatography | HPLC | Separation, purification, and quantification of compounds. | iaea.orgoup.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation and confirmation. | tandfonline.com |

| Ultraviolet-Visible Spectroscopy | UV-Vis | Identification and quantification based on electronic absorption. | epa.govmdpi.com |

| Differential Scanning Calorimetry | DSC | Purity determination of crystalline solids based on melting properties. | iaea.orgresearchgate.net |

Sophisticated Structural Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through the application of one- and two-dimensional NMR experiments, it is possible to map the complete carbon skeleton and the relative placement of all hydrogen atoms, which is essential for confirming the 1,7-substitution pattern of the methyl groups on the chrysene (B1668918) framework.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment, number, and type of atoms in the molecule.

The ¹H NMR spectrum of 1,7-dimethylchrysene would exhibit distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region. The ten protons on the chrysene core would appear as complex multiplets due to spin-spin coupling between adjacent protons. The two methyl groups, being chemically equivalent in a symmetric environment (depending on the solvent and temperature), would ideally produce a single, sharp singlet signal integrating to six protons. The precise chemical shift of these methyl protons is influenced by their position on the aromatic system.

The ¹³C NMR spectrum , particularly when proton-decoupled, reveals the number of chemically non-equivalent carbon atoms. careerendeavour.com Due to the low natural abundance (~1.1%) and weaker magnetic moment of the ¹³C nucleus, these spectra are inherently less sensitive than ¹H spectra. libretexts.org For this compound, which possesses a C2 axis of symmetry, one would expect to see 11 distinct signals: 9 for the aromatic carbons and two for the methyl and its attached quaternary carbon, as pairs of carbons are chemically equivalent. The chemical shifts provide insight into the electronic environment and hybridization state of each carbon atom. libretexts.org Carbonyl carbons, for example, appear far downfield (170-220 ppm), while sp² hybridized aromatic carbons are typically found between 110-150 ppm. careerendeavour.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Complex multiplet patterns due to J-coupling. |

| Methyl Protons | ¹H NMR | ~2.5 | A sharp singlet integrating to 6H. |

| Aromatic Carbons | ¹³C NMR | 120 - 140 | Multiple signals corresponding to unique aromatic carbons. |

| Methyl Carbons | ¹³C NMR | ~20 | A single signal for the two equivalent methyl group carbons. |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete structural puzzle, especially for complex molecules with overlapping signals. ipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this technique would reveal the connectivity between protons within each aromatic ring system, helping to trace the proton-proton network across the chrysene backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. uchicago.edu NOESY is crucial for confirming the substitution pattern. For instance, it would show a correlation between the methyl protons at the C-1 position and the aromatic proton at the C-12 position, and between the C-7 methyl protons and the C-8 proton, providing definitive evidence for the 1,7-placement. Similar techniques have been used to determine the helicity induced by methyl groups in related compounds like 9,10-dimethylchrysene. datapdf.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum. hmdb.ca This would clearly link the methyl proton singlet to the methyl carbon signal and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most critical for differentiating isomers. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). columbia.edu In the case of this compound, HMBC would show a correlation from the methyl protons to the quaternary carbon they are attached to (C-1 or C-7, a ²J coupling) and, more importantly, to the adjacent aromatic carbons (e.g., from the 1-CH₃ protons to C-2 and C-12a, a ³J coupling). These long-range correlations provide the definitive connectivity map of the entire molecule, locking in the position of the methyl groups relative to the aromatic framework.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. rsc.org This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₂₀H₁₆. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This helps to distinguish it from any potential impurities or other compounds that might have the same nominal mass but a different atomic makeup.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₆ |

| Calculated Exact Mass | 256.12520 u |

| Expected HRMS Result | m/z = 256.1252 (or very close, e.g., 256.125x) |

| Ionization Mode | Typically ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) |

Integration of Spectroscopic Data with Computational Chemistry for Structural Confirmation

In modern structural analysis, experimental data is often corroborated with computational chemistry. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict the geometric, energetic, and spectroscopic properties of molecules.

For this compound, computational models can:

Predict NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR spectra can be calculated for all possible dimethylchrysene (B14653177) isomers. Comparing these predicted spectra with the experimental data provides a powerful method for confirming the 1,7-isomer and ruling out others.

Determine Stable Conformations: The chrysene backbone is largely planar, but the methyl groups can cause slight distortions. Computational analysis can determine the lowest energy conformation of the molecule, which can help in interpreting NOESY data that is dependent on inter-proton distances.

Corroborate Spectroscopic Assignments: By providing a theoretically sound model of the molecule, computational results give greater confidence to the assignments made from complex NMR spectra.

Challenges in Isomeric Differentiation and Resolution

A significant challenge in the analysis of this compound is its differentiation from other dimethylchrysene isomers, such as 5,6-dimethylchrysene (B1219006) or 5,7-dimethylchrysene. publications.gc.ca These compounds are often found together in environmental samples or as byproducts in chemical syntheses. nih.gov

The key challenges include:

Spectroscopic Similarity: As isomers, they share the same molecular formula (C₂₀H₁₆) and, therefore, the same exact mass, making them indistinguishable by HRMS alone. Their ¹H and ¹³C NMR spectra can also be very similar, with many aromatic signals overlapping, making a definitive assignment based on 1D NMR alone nearly impossible.

Chromatographic Co-elution: The similar physical and chemical properties of these isomers make their separation by chromatographic techniques (like Gas or Liquid Chromatography) difficult, and they often co-elute.

Overcoming these challenges requires the careful and combined application of the techniques described above. High-resolution chromatography is needed to achieve at least partial separation, while the detailed connectivity information from 2D NMR experiments, particularly HMBC and NOESY, is essential for unambiguous structural assignment of each isolated isomer. acs.orgnih.gov

Mechanistic Investigations of Chemical Reactivity

Intramolecular Reactivity and Substituent Effects

Intramolecular reactions, where transformations occur between different sites within the same molecule, are governed by the inherent electronic distribution and geometric structure of the compound. britannica.com In the context of 1,7-Dimethylchrysene, the two methyl groups are key determinants of its intramolecular reactivity profile. Substituents on an aromatic system can exert their influence through a combination of electronic effects (induction and resonance) and steric effects.

Methyl groups are generally considered to be electron-donating through induction and hyperconjugation. This electron-donating nature increases the electron density of the aromatic rings, which can, in turn, affect the rates and regioselectivity of various reactions. For instance, an increase in electron density can activate the aromatic system towards electrophilic attack. Computational studies using Density Functional Theory (DFT) on substituted chrysenes have shown that substituents like methyl (–Me) and hydroxyl (–OH) groups have a considerable impact on global reactivity parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), global hardness (η), and electrophilicity (ω). dntb.gov.ua

The presence of substituents can also lead to steric hindrance, which may direct reactions away from the substituted positions or influence the conformational preferences of reaction intermediates. In some cases, intramolecular reactions can lead to the formation of new cyclic structures. For instance, 5-methylchrysene (B135471) has been observed to enzymatically cyclize to a 4,5-methylenechrysene derivative. nih.gov Such intramolecular pathways are highly dependent on the specific substitution pattern and the enzymatic or chemical environment.

Influence of Methyl Substitution on Aromatic Reactivity Profiles

The introduction of methyl groups onto the chrysene (B1668918) core significantly modifies its aromatic reactivity profile, affecting both the rate of reactions and the preferred sites of chemical attack (regioselectivity). Methyl groups, being electron-donating, generally enhance the reactivity of the PAH towards electrophiles.

Studies on the heterogeneous ozonolysis of chrysene and its methylated analogs have provided quantitative insights into this activating effect. rsc.org The presence of a methyl group accelerates the reaction with ozone. This is attributed to the stabilization of reaction intermediates by the electron-donating methyl group. rsc.org An increase in the number of carbon atoms in the substituent alkyl groups further increases the reaction rate. rsc.org

Table 1: Second-Order Rate Constants for the Heterogeneous Ozonolysis of Chrysene and its Alkylated Derivatives

| Compound | Second-Order Rate Constant (cm³/molecule·s) |

|---|---|

| Chrysene | (6.9 ± 0.6) × 10⁻¹⁸ |

| 6-Methylchrysene (B138361) | (1.0 ± 0.1) × 10⁻¹⁷ |

| 6-Ethylchrysene | (1.3 ± 0.1) × 10⁻¹⁷ |

This table illustrates the accelerating effect of alkyl substitution on the rate of heterogeneous ozonolysis. Data sourced from rsc.org.

For this compound, the methyl groups at the 1- and 7-positions are expected to activate the molecule towards electrophilic reactions. The 1-methyl group, in particular, is positioned in a sterically crowded region, which could influence the regioselectivity of reactions in its vicinity.

Assessment of Reactivity at Specific Molecular Sites (e.g., Bay Regions)

The chrysene molecule possesses two bay regions, which are the sterically hindered concave areas between the carbon atoms C4-C5 and C10-C11. These regions are of paramount importance in the study of PAH toxicology, as they are often the sites of metabolic activation to highly reactive diol epoxides, which can bind to DNA and initiate carcinogenesis. redalyc.org

The reactivity at the bay region is highly sensitive to the presence and position of substituents. A methyl group located in a bay region can dramatically influence the biological activity of the compound. The classic example is 5-methylchrysene, which is a much more potent carcinogen than its parent compound, chrysene. oup.com This enhanced carcinogenicity is attributed to the formation of a bay-region diol epoxide where the methyl group and the epoxide ring are in the same bay. psu.edu The methyl group in this position is thought to destabilize the diol epoxide, making it more reactive, and may also influence its conformation, facilitating DNA adduction. nih.gov

In this compound, the 1-methyl group is situated adjacent to the C1-C12 bay region. This placement is significant as it can influence the formation and reactivity of a potential 1,2-diol-3,4-epoxide, a bay-region diol epoxide. Studies on various alkyl-substituted chrysene diol epoxides have demonstrated that a methyl group at the 5-position results in the highest mutagenic activity, an effect that is greatly diminished for larger alkyl groups like ethyl or propyl. psu.edu This suggests a specific structural requirement for the enhancing effect of the bay-region alkyl group.

Table 2: Mutagenicity of Substituted Chrysene Diol Epoxides in S. typhimurium TA 100

| Compound | Mutagenicity (revertants/nmol) |

|---|---|

| anti-Chrysene-1,2-diol-3,4-epoxide | 1100 |

| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | 7400 |

| anti-5-Ethylchrysene-1,2-diol-3,4-epoxide | 1100 |

This table highlights the profound effect of the position and size of an alkyl group in the bay region on the mutagenic activity of chrysene diol epoxides. Data sourced from psu.edu.

Theoretical Frameworks for Predicting Reaction Mechanisms (e.g., Reaction Mechanism-Based Applicability Domains)

Given the complexity and potential hazards of experimentally studying PAH reactivity, theoretical and computational chemistry have become indispensable tools for predicting reaction mechanisms and understanding structure-activity relationships. unh.edu Several theoretical frameworks are employed to model the reactivity of PAHs like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. dntb.gov.uanih.govcam.ac.uk By calculating properties such as HOMO and LUMO energies, electron density distribution, and the stability of reaction intermediates and transition states, DFT can predict the most likely sites for electrophilic or nucleophilic attack and elucidate reaction pathways. dntb.gov.uaacs.org For instance, DFT calculations can be used to assess the relative stabilities of different carbocations that may form during the metabolic activation of chrysene derivatives. researchgate.net

The Hydrogen-Abstraction/C₂H₂-Addition (HACA) mechanism is a well-established model used to describe the growth of PAHs in combustion environments. acs.orgresearchgate.net This mechanism involves a sequence of hydrogen abstraction from the PAH, followed by the addition of an acetylene (B1199291) molecule and subsequent cyclization to form a new aromatic ring. researchgate.net While originally developed for unsubstituted PAHs, the principles of the HACA mechanism can be extended to methylated PAHs, although the reaction rates and pathways may be altered by the presence of the methyl groups.

Reaction Mechanism-Based Applicability Domains refer to the range of chemical structures and reaction conditions for which a particular predictive model or reaction mechanism is valid. For example, while the HACA mechanism is a powerful explanatory tool, other pathways, such as those involving resonantly stabilized radicals or phenylacetylene (B144264) addition, may be more important under specific conditions or for certain molecular structures. nih.govacs.orgacs.org Establishing these applicability domains is crucial for the accurate prediction of reaction outcomes. For substituted PAHs like this compound, specific computational models must account for the electronic and steric effects of the substituents to provide reliable predictions of reactivity. dntb.gov.ua

Table 3: Theoretical Frameworks for Predicting PAH Reactivity

| Theoretical Framework | Primary Application | Key Parameters/Concepts |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reactive sites, reaction energetics, and spectroscopic properties. dntb.gov.uacam.ac.uk | HOMO/LUMO energies, electron density, transition state energies. dntb.gov.ua |

| Hydrogen-Abstraction/C₂H₂-Addition (HACA) | Modeling PAH growth in high-temperature environments. researchgate.net | Reaction kinetics of H-abstraction, acetylene addition, and cyclization. researchgate.net |

| Transition State Theory (TST) / RRKM Theory | Calculating temperature- and pressure-dependent reaction rate coefficients. nih.govacs.org | Potential energy surfaces, vibrational frequencies of transition states. acs.org |

| Kinetic Monte Carlo (KMC) Models | Simulating the growth of individual PAH molecules over time. cam.ac.uk | Probabilities of different elementary reaction steps. |

These theoretical frameworks provide a powerful complement to experimental studies, offering detailed insights into the complex reaction mechanisms that govern the chemistry of this compound and other PAHs.

Biochemical Transformations and Enzymatic Metabolism Studies

General Overview of Polycyclic Aromatic Hydrocarbon Biotransformation Pathways

The metabolism of PAHs is a multi-step process, broadly categorized into Phase I and Phase II reactions, designed to increase their water solubility and facilitate their removal from the body. upenn.eduoup.com These pathways are crucial in determining the toxic and carcinogenic potential of a given PAH. bidepharm.commolaid.com The liver is the primary site for this metabolic activity, although other tissues such as the lungs and gastrointestinal tract also possess these enzymatic capabilities. nih.govupenn.edu

The initial and rate-limiting step in PAH biotransformation is typically an oxidation reaction catalyzed by the cytochrome P450 (CYP) family of enzymes. bidepharm.comnih.gov This Phase I reaction introduces an oxygen atom into the aromatic ring system, forming a highly reactive arene oxide or epoxide. researchgate.netmolaid.com These epoxides can undergo several fates: non-enzymatic rearrangement to form phenols, or enzymatic hydration by epoxide hydrolase to yield trans-dihydrodiols. researchgate.netmolaid.com

For many PAHs, these dihydrodiols are not the final detoxification products but are instead "proximate carcinogens." oup.comnih.gov They can be subjected to a second round of oxidation by CYP enzymes, leading to the formation of highly reactive diol epoxides. bidepharm.commolaid.com This "diol epoxide pathway" is a major route for the metabolic activation of many carcinogenic PAHs. Alternatively, dihydrodiols can be oxidized by dihydrodiol dehydrogenases to form catechols, which can auto-oxidize into reactive o-quinones, representing another pathway of activation. oup.comnih.gov

The functional groups (hydroxyl, epoxide) introduced during Phase I metabolism serve as handles for Phase II conjugation reactions. upenn.edu These reactions involve attaching small, polar, endogenous molecules to the PAH metabolite, which significantly increases its water solubility and facilitates excretion via urine or bile. upenn.edu The primary conjugation reactions for PAH metabolites include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process adds a glucuronic acid moiety to hydroxylated metabolites. upenn.edu

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group, forming sulfate (B86663) esters. In some human tissues, sulfation can be a major route of conjugation for phenolic metabolites.

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) attach glutathione to reactive epoxide intermediates, forming a stable conjugate that can be further metabolized to mercapturic acid before excretion. upenn.edu

The balance between Phase I activation and Phase II detoxification pathways is a critical determinant of an individual's susceptibility to the harmful effects of PAHs.

Role of Cytochrome P450 Enzymes in 1,7-Dimethylchrysene Metabolism

While specific metabolic studies on this compound are not available in the reviewed literature, the extensive research on other methylated chrysenes and PAHs in general provides a strong framework for understanding its likely metabolic fate. Cytochrome P450 enzymes are central to the activation and detoxification of these compounds. bidepharm.com The CYP1 family, including isoforms CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role in the initial oxidation of PAHs. molaid.comnih.gov

Studies on methylated chrysenes, such as 5-methylchrysene (B135471) and 6-methylchrysene (B138361), have identified several key P450 isoforms responsible for their metabolism. Correlation analyses and experiments with recombinant human P450s have demonstrated that CYP1A1 and CYP1A2 are active in the formation of the proximate carcinogenic 1,2-diols from both 5- and 6-methylchrysene. researchgate.net Specifically, CYP1A1 is considered a major activating enzyme in the lungs, while CYP1A2 and CYP2C10 are important in the liver. researchgate.net Furthermore, hydroxylation of the methyl group has been shown to be catalyzed by CYP3A4. researchgate.net Given the structural similarities, it is highly probable that these same enzyme families are involved in the biotransformation of this compound.

| P450 Isoform | Substrate (Isomer) | Metabolic Reaction | Tissue Predominance | Reference |

|---|---|---|---|---|

| CYP1A1 | 5-Methylchrysene, 6-Methylchrysene | Ring Oxidation (e.g., formation of 1,2-diol) | Lung | researchgate.net |

| CYP1A2 | 5-Methylchrysene, 6-Methylchrysene | Ring Oxidation, Methyl Hydroxylation | Liver | researchgate.net |

| CYP1B1 | General PAHs, (+)-Benzo[a]pyrene-7,8-diol | Oxidation (Activation) | Extrahepatic tissues | molaid.com |

| CYP3A4 | 5-Methylchrysene, 6-Methylchrysene | Methyl Hydroxylation | Liver | researchgate.net |

The position of methyl groups on the chrysene (B1668918) skeleton profoundly influences the regioselectivity of CYP-mediated metabolism. This compound lacks methyl substituents in its "bay regions" (the sterically hindered area between the 4- and 5-positions). This is in stark contrast to 5-methylchrysene, a potent carcinogen where the methyl group is located directly in a bay region. bidepharm.com

For chrysene itself, metabolism by rat and trout liver microsomes favors enzymatic attack at the bay-region 1,2-double bond. However, for 5-methylchrysene, the presence of the bay-region methyl group alters this selectivity, shifting metabolism away from the 3,4-double bond and directing it towards the 1,2- and 7,8-positions. bidepharm.com This redirection of metabolism towards forming the highly carcinogenic anti-5-methylchrysene-1,2-diol-3,4-epoxide is a key reason for its high tumorigenicity.

Since this compound does not have a bay-region methyl group, its metabolism is not expected to be sterically hindered in the same way. The metabolic pathway would likely resemble that of the parent compound, chrysene, with enzymatic oxidation occurring at the electronically favored positions, including the bay-region C1-C2 or C7-C8 double bonds, leading to the formation of corresponding dihydrodiols.

Formation and Characterization of Covalent Adducts with Macromolecules (e.g., DNA)

The ultimate carcinogenic potential of a PAH is realized when its reactive metabolites, typically diol epoxides, bind covalently to cellular macromolecules like DNA, forming adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

While no studies have characterized DNA adducts formed specifically from this compound, research on other dimethylchrysene (B14653177) isomers provides insight into the types of adducts that can be formed. Studies on the diol epoxides of 5,6-dimethylchrysene (B1219006) show that they react extensively with the amino groups of both deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues in DNA. Similarly, the major DNA adduct of 5,7-dimethylchrysene has been identified as arising from the reaction of its diol epoxide with the N²-position of deoxyguanosine. The formation of these adducts can lead to specific types of mutations, such as G to T transversions and AT to GC transitions. It is plausible that metabolically activated this compound would form a similar profile of dA and dG adducts.

| Compound | Reactive Metabolite | DNA Base Adducts Formed | Reference |

|---|---|---|---|

| 5,6-Dimethylchrysene | syn- and anti-1,2-diol-3,4-epoxides | Deoxyadenosine (dA) and Deoxyguanosine (dG) | |

| 5,7-Dimethylchrysene | 1,2-diol-3,4-epoxide | N²-Deoxyguanosine | |

| 5-Methylchrysene | anti-1,2-diol-3,4-epoxide | Deoxyguanosine (major), Deoxyadenosine |

Comparative Metabolic Studies with Structurally Related Methylchrysene Isomers

Currently, there is a notable absence of specific research findings on the biochemical transformations and enzymatic metabolism of this compound within the available scientific literature. Extensive searches for "metabolism of this compound," "biochemical transformations of this compound," and "comparative metabolism of this compound and other methylchrysene isomers" did not yield any studies that directly investigate this specific compound.

In contrast, significant research has been conducted on other methylchrysene isomers, providing a basis for understanding the metabolic pathways of this class of compounds. Studies have frequently focused on isomers such as 5-methylchrysene, 5,6-dimethylchrysene, 5,11-dimethylchrysene, and 5,12-dimethylchrysene. This body of work highlights the critical role that the position of methyl groups plays in determining the metabolic fate and biological activity of these molecules.

For instance, research on 5-methylchrysene has detailed its activation by cytochrome P450 enzymes to form dihydrodiol epoxides, which are ultimate carcinogens. Comparative studies between different isomers have further elucidated structure-activity relationships, demonstrating that minor differences in the placement of a methyl group can lead to significant variations in metabolic profiles and tumorigenicity.

While these studies on related isomers provide a general framework for the metabolism of methylchrysenes, the absence of direct experimental data for this compound means that its specific metabolic pathways, the enzymes involved, and the resulting metabolites remain uncharacterized. Therefore, a comparative analysis involving this compound cannot be constructed at this time. Further research is needed to isolate and identify the metabolic products of this compound and to understand how its unique structure influences its interaction with metabolic enzymes.

Environmental Fate and Degradation Processes

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. ecetoc.org For 1,7-dimethylchrysene, these pathways are primarily driven by light (photochemistry) and, to a lesser extent, chemical reactions like hydrolysis.

Photochemical transformation is a major degradation pathway for PAHs in the environment, particularly in the atmosphere and surface waters where sunlight is present. nih.gov This process involves the absorption of light energy, which can lead to direct photolysis or indirect photo-oxidation reactions.

Direct photolysis occurs when the PAH molecule itself absorbs ultraviolet (UV) radiation, leading to an excited state that can undergo chemical changes. Indirect photo-oxidation involves reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH) or singlet oxygen. ecetoc.orgnih.gov For PAHs, the main photochemical reaction is typically photo-oxidation, which converts them into more water-soluble oxygenated compounds like quinones, or breaks them down into smaller molecules. nih.gov

While specific studies on the photochemistry of this compound are scarce, research on related methylated chrysenes provides insight into its likely transformation. A study on the photodegradation of various methylchrysene isomers in an isooctane (B107328) solution found that the stability of methyl-derivatives was slightly greater than that of the parent chrysene (B1668918). tandfonline.com The decomposition of 6-methylchrysene (B138361) followed pseudo-zero-order kinetics, with a half-life significantly longer than that of chrysene, suggesting that methylation can slow the degradation rate. tandfonline.comresearchgate.net The primary photoproducts identified for methyl-derivatives were quinones, along with derivatives containing hydroxyl, carbonyl, and carboxyl groups, indicating that photo-oxidation is a key mechanism. tandfonline.com Given that the position of the methyl group has been observed to have a negligible effect on the photodegradation of methylchrysenes, it is probable that this compound undergoes similar photo-oxidation reactions. tandfonline.com

Table 1: Photodegradation Half-Lives of Chrysene and Methylated Derivatives in Isooctane Solution Exposed to UV Radiation

| Compound | Half-Life (W·h/m²) | Reaction Order |

| Chrysene | 674.7 | Pseudo-zero-order |

| 6-Methylchrysene | 1578.9 | Pseudo-zero-order |

| 9-Methylanthracene | 100.5 | First-order |

| Anthracene (B1667546) | 73.7 | First-order |

| 9-Nitroanthracene | 8.8 | First-order |

| 6-Nitrochrysene | 49.9 | First-order |

Data sourced from a study observing the photodegradation of PAHs in isooctane. tandfonline.comresearchgate.net The table illustrates the comparative stability of different PAH derivatives under UV irradiation.

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. This degradation pathway is generally not significant for PAHs, including this compound. These compounds lack functional groups, such as esters or amides, that are susceptible to hydrolysis under typical environmental pH and temperature conditions. nih.govnih.gov Studies on the structurally similar compound 7,12-dimethylbenz[a]anthracene (B13559) confirm that hydrolysis is not an important environmental fate process. nih.gov Therefore, this compound is expected to be hydrolytically stable in environmental matrices.

Biotic Degradation Mechanisms (Biodegradation) in Ecosystems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms like bacteria and fungi. mdpi.com It is a crucial process for the removal of PAHs from many environments, although the rate and extent can be highly variable.

In soil and sediment, microbial degradation is a primary mechanism for the attenuation of PAHs. However, alkylated PAHs, such as this compound, are often more resistant to microbial attack than their unsubstituted parent compounds. acs.org The presence, number, and position of alkyl groups can influence the rate of degradation. mdpi.com Methyl substitution can sterically hinder the enzymatic attack required to initiate degradation, thus increasing the compound's persistence. oup.com

The general microbial degradation pathway for PAHs involves an initial oxidation by dioxygenase enzymes to form dihydrodiols. This is followed by further enzymatic reactions that lead to ring cleavage and eventual breakdown. vulcanchem.com For alkylated PAHs, weathering processes in the environment tend to preferentially deplete the more soluble and volatile parent compounds, leading to an enrichment of the more persistent alkylated forms in soil and sediment. acs.org

While no specific studies detail the microbial transformation of this compound, research on 5-methylchrysene (B135471) showed that methyl substitution alters the regioselectivity of metabolic enzymes. oup.com In contaminated soils, the presence of PAHs can lead to an increase in bacterial genera from the Proteobacteria phylum that are capable of degradation. nih.gov However, factors such as high salinity can inhibit microbial activity and reduce the degradation rate of PAHs in soil. nih.gov

Mineralization is the complete degradation of an organic compound to inorganic substances such as carbon dioxide (CO₂) and water. csic.es This represents the ultimate removal of the pollutant from the environment.

Persistence and Distribution in Sedimentary Records

Due to their hydrophobic nature and low water solubility, PAHs and their alkylated derivatives strongly adsorb to particulate matter and accumulate in sediments. ontosight.ai This makes sediments a major sink and long-term reservoir for these compounds in aquatic environments. copernicus.org

Alkylated PAHs are known to be persistent in the environment. mdpi.com Their reduced susceptibility to biodegradation compared to their parent compounds means they can persist for extended periods in sedimentary records. acs.org Studies of deep-sea sediments have detected the presence of dimethylchrysenes, indicating that these compounds are not only persistent but can also undergo long-range transport before being deposited. copernicus.org The analysis of sediment cores has shown that concentrations of alkylated PAHs, including chrysenes, can increase with depth, reflecting historical inputs and diagenetic processes within the sediment. scielo.br The persistence of this compound in sediments means it can pose a long-term risk to benthic organisms and potentially re-enter the water column through resuspension events.

Geochemical Context and Occurrence

Isolation from Natural Geological Samples, including Mineral Oil

1,7-Dimethylchrysene, a specific isomer of dimethylchrysene (B14653177), has been successfully isolated and identified from natural geological sources. Notably, its presence has been confirmed in high-boiling fractions of Kuwait mineral oil. rsc.orgrsc.org The isolation of this compound, alongside other methyl and dimethyl homologues of chrysene (B1668918), from crude oil underscores its status as a naturally occurring polycyclic aromatic hydrocarbon (PAH) within petrogenic materials. rsc.orgrsc.org

The identification process typically involves sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool used to separate and identify individual PAH compounds, including various isomers of dimethylchrysene, in complex mixtures like crude oil and sediment extracts. nih.govput.ac.ir The comparison of mass spectra and retention times with those of authentic, synthesized standards of this compound allows for its unambiguous identification. rsc.orgrsc.org

Beyond crude oil, methylated PAHs, including dimethylchrysenes, are found in a variety of geological and environmental samples. These include road dust, green belt soils, and parking lot dust, where their presence is often linked to both petrogenic (petroleum-related) and pyrogenic (combustion-related) sources. researchgate.net They have also been detected in sediment cores, providing a historical record of their deposition. nih.govcambridge.org For instance, studies of sediments from the Amazon estuary and the Cross River estuary have identified a range of naturally derived PAHs. nih.govdeepdyve.com

The concentration and distribution of specific isomers like this compound can vary significantly depending on the source of the organic matter, its thermal history, and the depositional environment. put.ac.irresearchgate.net

Contextualizing this compound within General Methylated Polycyclic Aromatic Hydrocarbon Geochemistry

This compound is a member of the broad class of methylated polycyclic aromatic hydrocarbons (Me-PAHs), which are important components of organic matter in geological settings. researchgate.net Me-PAHs, including dimethylchrysenes, are commonly found in crude oils, source rocks, and sediments. put.ac.iracs.org Their formation and distribution are governed by complex geochemical processes that occur over geological timescales. chemistry-matters.com

In many geological samples, alkylated PAHs are more abundant than their parent (unsubstituted) counterparts. chemistry-matters.comospar.orggov.scot This is a characteristic feature of diagenetically formed PAHs, which originate from the thermal maturation of sedimentary organic matter, as opposed to pyrogenic PAHs, which are formed at high temperatures during combustion and are dominated by parent PAHs. chemistry-matters.comospar.orggov.scot The relative abundance of different Me-PAH isomers, including those of dimethylchrysene, can provide valuable information about the origin and history of the associated organic matter. researchgate.net

The distribution of Me-PAHs is influenced by several factors, including:

Source of Organic Matter: The original biological material (e.g., terrestrial plants, marine algae) contributes different precursor molecules that can be transformed into PAHs. tamu.edu

Thermal Maturity: The temperature to which the organic matter has been subjected over geological time plays a crucial role in the formation and isomerization of Me-PAHs. acs.org

Depositional Environment: The conditions under which the sediments were deposited, such as the level of oxygen, can affect the preservation and alteration of organic compounds. researchgate.net

Research has shown that the composition of Me-PAHs in road dust, for example, is dominated by 4-ring Me-PAHs, with sources being a mix of petrogenic and pyrogenic inputs. researchgate.net In contrast, the PAHs found in some estuarine sediments are predominantly from natural diagenetic sources. deepdyve.com The study of Me-PAHs, therefore, is a key aspect of organic geochemistry, helping to unravel the complex history of sedimentary basins and petroleum systems.

General Principles of Polycyclic Aromatic Hydrocarbons as Geochemical Markers

Polycyclic aromatic hydrocarbons (PAHs) are a diverse group of organic compounds made up of two or more fused aromatic rings. gov.scotmdpi.com They are ubiquitous in the environment, originating from both natural and human-related processes. researchgate.netidph.state.il.usnih.gov In the field of geochemistry, PAHs serve as powerful molecular fossils or "biomarkers," providing insights into the origin, history, and transformation of organic matter in geological systems. igiltd.com

Role as "Chemical Fossils" and Linkages to Biosynthetic Precursors

PAHs found in sediments and fossil fuels are often the remnants of once-living organisms. whoi.eduresearchgate.net They are considered "chemical fossils" because their basic carbon skeletons can often be traced back to specific biological precursor molecules, such as steroids and terpenoids, which are abundant in living organisms. researchgate.netscielo.org.cogeoscienceworld.org

The transformation of these biological precursors into aromatic hydrocarbons is a key part of the diagenetic process, which involves the alteration of organic matter in sediments. geoscienceworld.org For example, pentacyclic triterpenoids, which are common in higher plants, can undergo a series of reactions, including dehydrogenation (aromatization), to form various aromatic compounds. researchgate.netscielo.org.co The specific structures of the resulting PAHs can provide clues about the types of organisms that contributed to the original organic matter. researchgate.net

Perylene, a five-ring PAH, is a notable example of a diagenetic PAH that is thought to form from the transformation of biogenic precursors. whoi.educsic.es Its presence in sediments is often linked to terrestrial organic matter and fungal activity. csic.es Similarly, certain methylated phenanthrenes and chrysenes are believed to derive from the diagenetic alteration of plant-derived terpenes and steroids. biorxiv.org

Indicators of Organic Matter Source and Diagenetic Processes

The distribution and relative abundance of different PAHs and their alkylated homologues can be used to determine the source of the organic matter in a particular geological setting. gov.scotigiltd.comresearchgate.net For instance, a high abundance of alkylated PAHs relative to their parent compounds is characteristic of petrogenic sources, which are derived from the thermal maturation of organic matter into petroleum. chemistry-matters.comospar.orggov.scot In contrast, pyrogenic PAHs, formed during the incomplete combustion of organic materials like wood or fossil fuels, are typically dominated by the more stable, non-alkylated parent PAHs. chemistry-matters.comospar.orggov.scot

Specific PAH ratios can also be used as diagnostic tools. For example, the ratio of phenanthrene (B1679779) to anthracene (B1667546) and the ratio of fluoranthene (B47539) to pyrene (B120774) can help distinguish between petrogenic and pyrogenic inputs. deepdyve.comgov.scot

The process of diagenesis, which encompasses the physical, chemical, and biological changes that occur in sediments after their deposition, significantly influences the composition of PAHs. gov.scotigiltd.comresearchgate.net Early diagenetic processes can lead to the formation of certain PAHs from biogenic precursors, even in relatively young sediments. nih.gov These reactions can be influenced by factors such as microbial activity and the redox conditions of the depositional environment. nih.govresearchgate.net

Thermal Maturity and Aromatization Processes in Sedimentary Environments

The thermal maturity of organic matter, which refers to the extent of heat-induced alteration it has undergone, is a critical factor in the formation of hydrocarbons, including PAHs. gov.scotigiltd.com As sediments are buried deeper in the Earth's crust, they are subjected to increasing temperatures and pressures, leading to a series of chemical reactions that transform the organic matter. researchgate.net

One of the key processes that occurs with increasing thermal maturity is aromatization, the conversion of non-aromatic cyclic compounds into aromatic ones. wikipedia.orgcambridge.org This process is particularly important in the formation of PAHs from their steroidal and terpenoid precursors. scielo.org.conasa.gov For example, monoaromatic steroid hydrocarbons can be converted to triaromatic steroid hydrocarbons with increasing thermal stress. scielo.org.cocambridge.orginig.pl

The distribution of certain PAH isomers can also be used as an indicator of thermal maturity. For instance, the Methylphenanthrene Index (MPI), which is based on the relative abundance of different methylphenanthrene isomers, is a widely used parameter to assess the maturity of source rocks and oils. put.ac.irtamu.edu Similarly, the ratio of 2-methylchrysene (B135452) to 1-methylchrysene (B135444) has been shown to increase with thermal maturity. researchgate.net The degree of alkylation of PAHs is also generally correlated with thermal maturity. acs.org

These maturity-dependent changes in PAH composition provide geochemists with valuable tools to evaluate the hydrocarbon generation potential of sedimentary basins and to understand the thermal history of rocks and oils. researchgate.netias.ac.in

Computational Chemistry for Understanding Molecular Behavior

Quantum Mechanical Approaches (e.g., Density Functional Theory) for Electronic Structure and Energy Calculations

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties of molecules like 1,7-dimethylchrysene. nih.govnsf.gov Density Functional Theory (DFT) is a particularly prominent QM method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgscispace.comnih.gov DFT calculations can determine the properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.orgscispace.com This approach is, in principle, exact and provides a valuable alternative to traditional wavefunction-based quantum chemistry methods. scispace.com

For polycyclic aromatic hydrocarbons (PAHs), DFT is employed to calculate electronic structure and total energies. aps.orgaps.org These calculations are crucial for understanding the distribution of electrons within the molecule, identifying regions of high or low electron density, and predicting molecular properties that are dependent on the electronic configuration. For instance, the shape of the valence band near the Fermi level, which can be calculated using DFT, can provide evidence for electronic phenomena such as charge density waves. aps.org While there are challenges in accurately describing intermolecular interactions like van der Waals forces with all DFT functionals, ongoing refinements continue to improve their accuracy for a wide range of chemical systems. wikipedia.org

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer efficient ways to explore the conformational space and intermolecular interactions of larger molecules and systems. wustl.eduresearchgate.net

Molecular Mechanics (MM) employs classical physics to model molecules as a collection of atoms held together by bonds. wustl.edu The potential energy of the system is calculated using a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edulibretexts.org By minimizing this energy, MM methods can determine stable conformations of molecules like this compound. uu.nl Different force fields, such as AMBER, CVFF, and CFF91, may yield slightly different results, so comparisons are often necessary to obtain a reliable understanding of the conformational preferences. researchgate.netnih.gov

Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms in the system over time. wustl.edu This generates a trajectory that describes the positions and velocities of atoms, providing a dynamic view of molecular behavior. wustl.edu MD simulations are particularly useful for studying how this compound might interact with other molecules, such as solvent molecules or biological macromolecules. researchgate.net They can reveal how the molecule moves, flexes, and adapts its shape in different environments, and can be used to calculate properties like the radial distribution function to understand the structure of surrounding solvent. libretexts.orgresearchgate.net For complex systems, hybrid QM/MM methods can be used, where the chemically active region is treated with QM for higher accuracy, and the surrounding environment is modeled with MM for computational efficiency. mpg.de

Predictive Modeling of Molecular Properties and Reactivity

Computational models are increasingly used to predict various molecular properties and the reactivity of chemical compounds. nih.gov For PAHs, these predictive models can estimate thermodynamic properties, partition coefficients, and potential toxicity. diva-portal.orgresearchgate.net

Predictive modeling for thermodynamic properties, such as heat capacity, thermal energy, and entropy, can be achieved using quantitative structure-property relationship (QSPR) models. researchgate.net These models establish a mathematical relationship between the property of interest and a set of molecular descriptors calculated from the molecular structure. researchgate.net

Similarly, the reactivity of a molecule like this compound can be investigated. For example, quantum mechanical calculations can predict the activation-free energies for reactions with other molecules, providing insights into reaction kinetics. mdpi.com The conductor-like screening model for realistic solvation (COSMO-RS) is a quantum-chemically based approach that can predict thermodynamic equilibrium properties of molecules in liquid solutions, which is crucial for understanding reactivity in a solvent environment. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methylated PAHs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For methylated PAHs, QSAR models are developed to predict their carcinogenic activity or other toxicological endpoints. researchgate.netacs.orgnih.gov

These models are built using a training set of molecules with known activities. nih.gov For each molecule, a set of numerical descriptors is calculated, which can be topological, electronic, or spatial in nature. nih.govresearchgate.net Statistical methods, such as multilinear regression or more advanced algorithms like genetic function approximation, are then used to develop a mathematical equation that relates the descriptors to the activity. nih.govresearchgate.net

A key aspect of QSAR is its potential to predict the activity of new or untested compounds, like this compound, based solely on their molecular structure. nih.govresearchgate.net This makes QSAR a valuable tool for prioritizing chemicals for further experimental testing and for designing safer alternatives. nih.govnih.gov Studies have shown that QSAR models can successfully predict the carcinogenic activity of methylated PAHs with high accuracy. acs.org

Application of Machine Learning in Molecular System Characterization and Prediction

Machine learning (ML) is rapidly emerging as a powerful tool in computational chemistry for characterizing and predicting the properties of molecular systems, including PAHs. arxiv.orgresearchgate.netastrobiology.comnih.gov ML models can be trained on large datasets of molecular structures and their corresponding properties to learn complex structure-property relationships. researchgate.netastrobiology.com

One application of ML is in the analysis of spectroscopic data. For instance, ML models can be trained to identify molecular fragments responsible for specific features in the infrared emission spectra of PAHs. arxiv.orgresearchgate.net This can aid in the identification and characterization of PAHs in complex mixtures. arxiv.orgresearchgate.net

Furthermore, ML can be integrated with other computational methods to enhance their predictive power. For example, machine learning-based molecular dynamics (MLMD) can be used to efficiently compute anharmonic infrared spectra of PAHs, overcoming the high computational cost of traditional quantum chemical calculations. astrobiology.com ML algorithms, such as random forest models, are also being used in workflows to improve the accuracy of PAH identification from mass spectrometry data. nih.gov In the context of environmental science, ML models, in conjunction with theoretical spectral calculations, can be used for the detection of PAHs in contaminated samples. pnas.org

Structure Activity Relationship Sar Investigations

Elucidating Correlations Between Structural Features and Molecular Interactions with Biological Systems